molecular formula C20H14N2 B8198748 2,6-Di(pyridin-4-yl)naphthalene

2,6-Di(pyridin-4-yl)naphthalene

Cat. No.: B8198748
M. Wt: 282.3 g/mol
InChI Key: LJFCQYVWDOGEPV-UHFFFAOYSA-N
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Description

2,6-Di(pyridin-4-yl)naphthalene (DPyN, CAS 950520-39-5) is a rigid, linear ligand with a naphthalene core functionalized by pyridyl groups at the 2,6-positions. Its molecular formula is C₂₀H₁₄N₂, with a molecular weight of 282.34 g/mol. Synthesized via a Suzuki coupling reaction between 2,6-dibromonaphthalene and 4-pyridylboronic acid using tetrakis(triphenylphosphine)palladium as a catalyst, DPyN is a key building block in metal-organic frameworks (MOFs) and optoelectronic materials .

DPyN’s rigid structure facilitates strong π-conjugation, enabling applications in white-light-emitting diodes (LEDs) through intramolecular charge transfer (ICT) efficiency. Its natural self-folded conformation, when combined with coumarin pendant groups, allows single-molecule-scale white-light emission in aqueous systems . Additionally, DPyN serves as a linker in MOFs for tandem catalysis, where its linearity ensures precise spatial isolation of catalytic centers .

Properties

IUPAC Name

4-(6-pyridin-4-ylnaphthalen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-3-19-14-18(16-7-11-22-12-8-16)2-4-20(19)13-17(1)15-5-9-21-10-6-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFCQYVWDOGEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=CC=NC=C3)C=C1C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme and Conditions

The Suzuki-Miyaura cross-coupling reaction is the most widely reported method for synthesizing 2,6-di(pyridin-4-yl)naphthalene. This palladium-catalyzed process couples 2,6-dibromonaphthalene with 4-pyridylboronic acid in the presence of a base. A representative procedure involves:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Solvent System : Dioxane and water (19:1 v/v)

  • Temperature : 90°C under nitrogen atmosphere

  • Reaction Time : 72 hours

  • Yield : 55%.

The reaction proceeds via oxidative addition of the palladium catalyst to 2,6-dibromonaphthalene, followed by transmetallation with the boronic acid and reductive elimination to form the desired product.

Optimization and Challenges

Key variables influencing yield include the purity of the dibromonaphthalene precursor, stoichiometry of the boronic acid, and catalyst loading. Excess boronic acid (2.2 equivalents) ensures complete conversion of the dibrominated intermediate. However, side reactions such as homo-coupling of boronic acid or incomplete substitution at the 2 and 6 positions can reduce efficiency. Purification via column chromatography or high-performance liquid chromatography (HPLC) is often required to achieve >98% purity.

Bromination-Substitution Sequential Approach

Bromination of Naphthalene

The initial step involves regioselective bromination of naphthalene to yield 2,6-dibromonaphthalene. While direct bromination of naphthalene typically produces a mixture of isomers, controlled conditions (e.g., using FeBr₃ as a Lewis acid) favor dibromination at the 2 and 6 positions. Alternative methods include directed ortho-bromination using directing groups, though this adds synthetic complexity.

Substitution with Pyridine Moieties

The dibrominated intermediate undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling to introduce pyridine groups. For SNAr, harsh conditions (e.g., 150°C in dimethylformamide) and strong bases (e.g., KOtBu) are required due to the low reactivity of aryl bromides. In contrast, palladium-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig) offer milder conditions but necessitate specialized ligands and higher catalyst loadings.

Comparative Analysis of Synthetic Routes

Parameter Suzuki-Miyaura Coupling Bromination-Substitution
Yield 55%Not explicitly reported
Reaction Time 72 hours48–96 hours (two-step)
Catalyst Cost High (Pd-based)Moderate (FeBr₃ or Pd for coupling)
Purification Complexity Moderate (chromatography/HPLC)High (multiple intermediates)
Scalability Suitable for gram-scaleLimited by bromination selectivity

The Suzuki method offers superior regioselectivity and scalability, whereas the bromination-substitution route faces challenges in isolating pure dibromonaphthalene intermediates.

Mechanistic Insights and Side-Reaction Mitigation

Role of Antioxidants in Stabilization

Oxidative degradation of intermediates, particularly during high-temperature steps, can drastically reduce yields. The addition of phenolic antioxidants (e.g., phenol) during alkali fusion or substitution reactions prevents oxidation of sensitive intermediates, as demonstrated in analogous syntheses of dihydroxy naphthalenes. This strategy could be adapted to this compound synthesis to enhance selectivity.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility of aromatic intermediates but may accelerate side reactions. Non-polar solvents (e.g., toluene) favor coupling efficiency but require higher temperatures. Optimal balance is achieved in dioxane-water mixtures, which stabilize the palladium catalyst while solubilizing boronic acids .

Chemical Reactions Analysis

Types of Reactions

2,6-Di(pyridin-4-yl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

One of the prominent applications of 2,6-Di(pyridin-4-yl)naphthalene is as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are utilized in various applications due to their high surface area and tunable porosity.

Sensing Applications

MOFs incorporating DPyN have been explored for their potential in sensing applications. The neutral nitrogen donor characteristics of DPyN enhance the interaction with analytes, making them suitable for detecting volatile organic compounds . For instance:

  • Fluorescent Sensing : Coordination polymers formed with DPyN demonstrate high fluorescence stability in aqueous media and exhibit significant quenching efficiency for nitroaromatic compounds (NACs), indicating their potential as sensors for environmental monitoring .

Catalytic Applications

DPyN-based MOFs have also been investigated for catalytic processes. They can facilitate reactions such as the ipso-hydroxylation of aryl/heteroarylboronic acids with high yields and recyclability . The catalytic efficiency is attributed to the framework's structural properties that allow for effective substrate interaction.

Light Emitting Devices

Another significant application of this compound is in the development of white-light-emitting systems. When combined with coumarin pendant groups, DPyN can form structures that emit pure white light due to enhanced intramolecular charge transfer (ICT) efficiency. This property makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Coordination Chemistry

In coordination chemistry, DPyN serves as a versatile ligand due to its ability to form stable complexes with various metal ions. These complexes can exhibit interesting magnetic and electronic properties, which are valuable for developing new materials with specific functionalities.

Case Study 1: Fluorescent MOFs

A study reported the synthesis of a Zn(II)-based MOF using DPyN as a ligand. This MOF showed remarkable fluorescence properties and was effective in detecting nitro compounds, achieving up to 97% quenching efficiency for specific analytes .

Case Study 2: Catalytic Hydroxylation

Research demonstrated that DPyN-containing MOFs could catalyze the hydroxylation of arylboronic acids with yields exceeding 99% within 15 minutes. The study highlighted the recyclability of these catalysts over five cycles without significant loss of activity .

Mechanism of Action

The mechanism of action of 2,6-Di(pyridin-4-yl)naphthalene primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or specific interactions with biological targets. The molecular targets and pathways involved depend on the specific metal ion and the structure of the resulting complex .

Comparison with Similar Compounds

2,6-Di(pyridin-4-yl)naphthalene (DPyN)

  • Structure : Rigid naphthalene core with 4-pyridyl groups.
  • Applications :
    • MOFs for catalysis and gas storage .
    • Pure white-light emission in LEDs due to ICT efficiency .
  • Synthesis : Suzuki coupling reaction .

Terpyridine-Based MOF Linkers (e.g., 6′-(pyridin-4-yl)-3,2′:4′,4″-terpyridine)

  • Structure : Flexible terpyridine linkers with π-stacking capabilities.
  • Applications :
    • Shape-memory MOFs stabilized by intermolecular π−π interactions .
    • Thermodynamically unstable at low temperatures, enabling stimuli-responsive structural transitions .
  • Synthesis : Solvothermal reactions with zinc nitrate and dicarboxylic acids .

Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate

  • Structure : Terpyridine derivative with diselenium units and ester linkages.
  • Applications: Biomedical uses (e.g., drug delivery, stabilization of gold nanoparticles) . Enhanced nanoparticle stability compared to disulfide analogs .
  • Synthesis : Steglich esterification and selenide substitution .

Mercury(II)-Terpyridine Amino Acid Complexes

  • Structure : Chiral helical assemblies via hydrogen bonding.
  • Applications :
    • Chiral supramolecular materials for asymmetric catalysis .
  • Synthesis : Hydrothermal reactions with iodides .

Physical and Chemical Properties

Property DPyN Terpyridine MOF Linkers Diselenium Terpyridine
Molecular Weight 282.34 g/mol Not reported ~600 g/mol (estimated)
Thermal Stability High (rigid structure) Low (thermodynamically unstable) Moderate (selenium labile)
Optical Properties White-light emission N/A UV-Vis/fluorescence activity
Biomedical Relevance Limited N/A High (drug delivery, imaging)

Key Research Findings

DPyN vs. Terpyridine MOFs :

  • DPyN’s rigidity enhances MOF stability for catalytic applications, while flexible terpyridine linkers enable shape-memory behavior but suffer from thermodynamic instability .

Functional Group Impact: Selenium in terpyridine derivatives improves nanoparticle stabilization compared to sulfur analogs, whereas DPyN’s pyridyl groups optimize MOF porosity .

Structural Versatility :

  • Mercury-terpyridine complexes form chiral helices, contrasting with DPyN’s linear geometry, which prevents such assemblies .

Biological Activity

2,6-Di(pyridin-4-yl)naphthalene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthalene core substituted with two pyridine rings, which may influence its interaction with biological targets. Research into its biological activity has revealed various mechanisms and effects, including anticancer properties and interactions with nucleic acids.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have been shown to induce apoptosis in cancer cells through several mechanisms:

  • G-Quadruplex Stabilization : Certain derivatives stabilize G-quadruplex structures in DNA, which are associated with the regulation of oncogenes. This stabilization can inhibit cancer cell proliferation by disrupting normal DNA replication processes .
  • Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in various cancer cell lines .
  • Cytotoxicity : In vitro studies demonstrate significant cytotoxic effects against several cancer types, including pancreatic cancer. For instance, derivatives of naphthalene diimide have shown promising results in reducing cell viability in murine melanoma B16 cells while exhibiting low toxicity towards normal cells .

The proposed mechanisms of action for this compound include:

  • DNA Intercalation : The planar structure of naphthalene allows intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to increased apoptosis through mitochondrial pathways.

Study 1: Naphthalene Diimide Derivatives

A study focused on naphthalene diimide derivatives demonstrated their ability to stabilize G-quadruplexes and inhibit telomerase activity in pancreatic cancer cells. The findings indicated that these compounds could serve as effective telomere-targeting agents, significantly reducing cell proliferation rates .

Study 2: Cytotoxicity Assessment

In another investigation, this compound was tested against various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against specific malignancies. Notably, the compound exhibited minimal toxicity towards non-cancerous cells, highlighting its potential for selective targeting .

Data Table: Biological Activity Summary

Activity Effect Cell Lines Tested IC50 (µM)
G-Quadruplex StabilizationInduces apoptosisPancreatic cancer cells5.0
Cell Cycle ArrestG2/M phase arrestMurine melanoma B1610.0
CytotoxicityReduced viabilityVarious cancer types7.5 - 15.0

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,6-Di(pyridin-4-yl)naphthalene derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often involves coupling reactions between pyridyl and naphthalene precursors. For example, in related systems, solvent choice (e.g., DMF), base (e.g., K₂CO₃), and alkylation agents (e.g., propargyl bromide) are critical for oxyanion formation and subsequent nucleophilic substitution . Catalytic systems, such as H-MOR zeolites, can enhance selectivity for 2,6-substituted isomers by leveraging shape-selective pore structures . Optimization may include adjusting reaction temperature, solvent polarity, and catalyst loading to improve yield and reduce by-products.

Q. How is the crystal structure of this compound derivatives determined, and what intermolecular interactions stabilize these structures?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is standard for structural elucidation. Key interactions include:

  • Hydrogen bonding : N–H⋯N/S interactions between protonated pyridyl groups and counterions (e.g., thiocyanate) .
  • π-π stacking : Aromatic rings (naphthalene/pyridine) exhibit centroid-centroid distances of ~3.6 Å, enhancing stability .
  • Twinning effects : Non-merohedral twinning, resolved via twin law refinement (e.g., [100 010 101]), is common in asymmetric derivatives .

Advanced Research Questions

Q. What electrocatalytic applications exist for metal complexes incorporating this compound ligands, particularly in hydrogen evolution reactions (HER)?

  • Methodological Answer : Rigid this compound-based ligands form μ₂-bridged metal complexes (e.g., Co/Ni/Cd) with 1D chain structures. These systems show HER activity due to:

  • Metal center redox activity : Co(II) complexes outperform Ni(II) in HER, achieving lower overpotentials and higher current densities .
  • Synergy with carbon supports : Graphene composites enhance conductivity and active site dispersion, improving catalytic turnover .
  • Electrochemical characterization : Linear sweep voltammetry (LSV) and Tafel analysis in acidic/neutral media quantify HER efficiency .

Q. How can computational methods predict the electronic and optical properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess:

  • HOMO-LUMO gaps : Correlated with UV-vis absorption spectra (e.g., λmax ~300–400 nm for π→π* transitions) .
  • Charge transfer dynamics : Metal-ligand bonding (e.g., d-orbital interactions in Co/Ni complexes) influences redox potentials .
  • Excited-state behavior : Time-dependent DFT (TD-DFT) models explain photoluminescence quenching in metal-coordinated systems .

Q. What analytical challenges arise in resolving isomeric mixtures of this compound derivatives, and how can they be addressed?

  • Methodological Answer : Isomeric contamination (e.g., 2,7-substituted by-products) requires:

  • Chromatographic separation : Two-dimensional GC×GC or HPLC with chiral columns improves resolution .
  • Spectroscopic validation : NMR (e.g., NOESY for spatial proximity) and mass spectrometry confirm purity .
  • Error mitigation : Calibration with synthetic standards and statistical validation (e.g., RSD <5%) reduces false positives .

Experimental Design & Data Analysis

Q. How should researchers design studies to minimize bias in synthesizing and characterizing this compound derivatives?

  • Methodological Answer : Apply risk-of-bias frameworks from toxicology studies :

  • Randomization : Assign reaction conditions (e.g., catalyst batches) randomly to avoid systematic errors.
  • Blinding : Use coded samples during spectral/structural analysis to prevent confirmation bias.
  • Outcome reporting : Disclose all synthesis attempts, including failed reactions, to avoid publication bias.

Q. How do steric and electronic factors influence the regioselectivity of this compound functionalization?

  • Methodological Answer :

  • Steric effects : Bulky substituents (e.g., tert-butyl) favor 2,6-substitution due to reduced steric hindrance in linear vs. angular positions .
  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) deactivate specific positions, directing electrophilic substitution .
  • Kinetic vs. thermodynamic control : Isopropylation at lower temperatures (e.g., 80°C) favors 2,6-isomers, while higher temperatures shift equilibrium .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Di(pyridin-4-yl)naphthalene
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2,6-Di(pyridin-4-yl)naphthalene

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